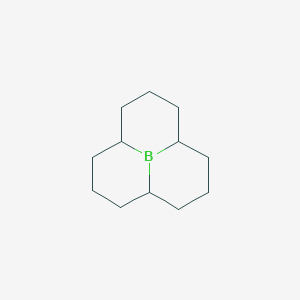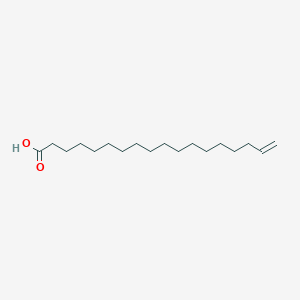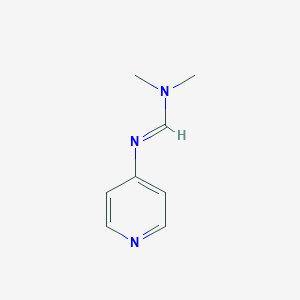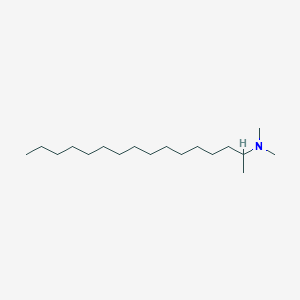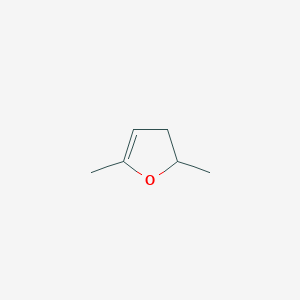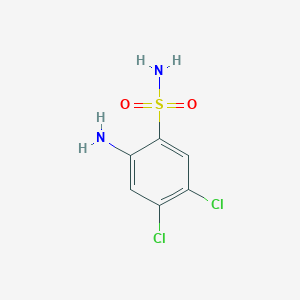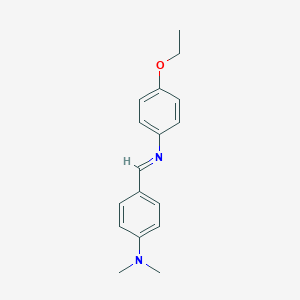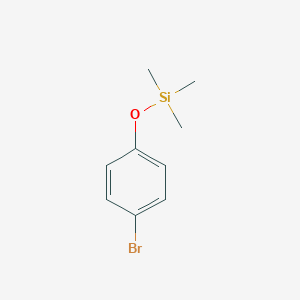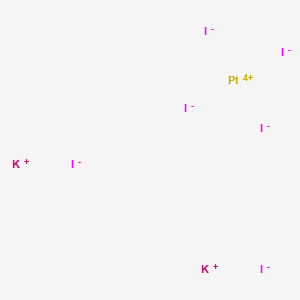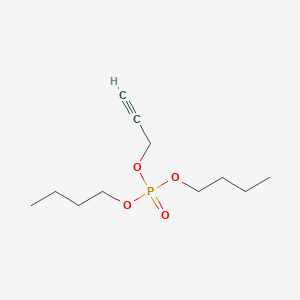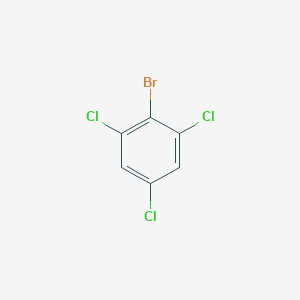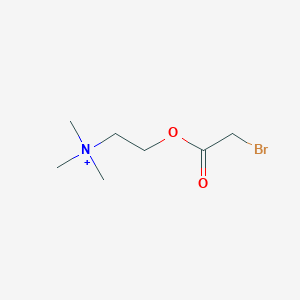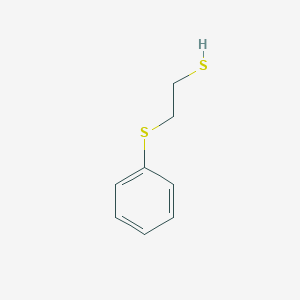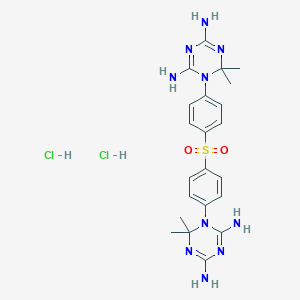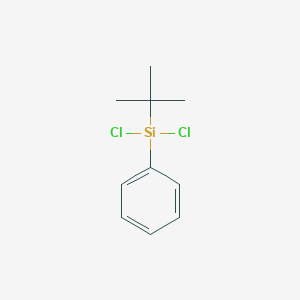
叔丁基苯基二氯硅烷
描述
tert-Butylphenyldichlorosilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is a colorless to light yellow liquid at room temperature and is known for its use as a silylating agent in organic synthesis. The compound is particularly valued for its ability to protect hydroxyl groups during chemical reactions, making it a crucial reagent in the synthesis of various organic molecules.
科学研究应用
tert-Butylphenyldichlorosilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis processes.
Pharmaceuticals: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of silicon-based materials and coatings.
Surface Modification: tert-Butylphenyldichlorosilane is used to modify the surface properties of various substrates, enhancing their chemical resistance and stability.
作用机制
Target of Action
Tert-Butylphenyldichlorosilane is primarily used as a silylating reagent in organic synthesis . Its primary targets are active hydrogens in silane-based compounds, such as those in hydroxyl, carboxyl, and amino groups .
Mode of Action
The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is known as silylation. The intermediates can then undergo further reactions . After these reactions, the silane group is removed through hydrolysis, regenerating the group originally protected by silyl .
Biochemical Pathways
The compound plays a crucial role in the synthesis of specific compounds, particularly in drug synthesis . It’s used in the synthesis of p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor .
Pharmacokinetics
It’s known that the compound has a boiling point of 126°c and a density of 1106 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of tert-Butylphenyldichlorosilane’s action is the protection of active hydrogens in silane-based compounds, allowing for further reactions to occur . This leads to the synthesis of specific compounds, such as p-benzophenoxazole .
Action Environment
Tert-Butylphenyldichlorosilane is sensitive to moisture, water, and protic solvents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also worth noting that the compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butylphenyldichlorosilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of tert-Butylphenyldichlorosilane involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as distillation and purification to obtain the final product with high purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: tert-Butylphenyldichlorosilane primarily undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols and amines, which react with tert-Butylphenyldichlorosilane to form silyl ethers and silylamines, respectively.
Oxidation Reactions: tert-Butylphenyldichlorosilane can be oxidized using reagents like hydrogen peroxide or peracids to form silanols.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, leading to the formation of silanes.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silylamines: Formed from the reaction with amines.
Silanols: Formed from oxidation reactions.
相似化合物的比较
tert-Butyldimethylsilyl Chloride: Similar in function but has different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
tert-Butylchlorodiphenylsilane: Another similar compound with comparable reactivity but different physical properties.
Uniqueness: tert-Butylphenyldichlorosilane is unique due to its combination of tert-butyl and phenyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in protecting hydroxyl groups without causing significant steric hindrance, allowing for more efficient and selective reactions in organic synthesis .
属性
IUPAC Name |
tert-butyl-dichloro-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPCSGIIJESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066277 | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-41-1 | |
| Record name | [Dichloro(1,1-dimethylethyl)silyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (dichloro(1,1-dimethylethyl)silyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [dichloro(1,1-dimethylethyl)silyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


